2-Methyl-1-(oxolan-2-ylmethyl)piperazine
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Overview
Description
“2-Methyl-1-(oxolan-2-ylmethyl)piperazine” is an organic compound with the molecular formula C10H20N2O . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The average mass is 170.252 Da and the monoisotopic mass is 170.141907 Da .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The chemical reactions involving piperazine derivatives are diverse and include cyclization, aza-Michael addition, and others .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 269.1±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.1±0.3 cm3, a polar surface area of 25 Å2, and a molar volume of 166.9±3.0 cm3 .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “2-Methyl-1-(oxolan-2-ylmethyl)piperazine” are not mentioned in the sources, the development of new solvents with better properties for mitigation of CO2 is an ever-expanding issue for decades . Piperazine and its derivatives, due to their wide range of biological and pharmaceutical activity, continue to be a subject of interest in various fields of research .
properties
IUPAC Name |
2-methyl-1-(oxolan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9-7-11-4-5-12(9)8-10-3-2-6-13-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZONJQAOBYZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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